molecular formula C16H19NO2 B3033923 Nortropinyl cinnamate CAS No. 126394-79-4

Nortropinyl cinnamate

Cat. No.: B3033923
CAS No.: 126394-79-4
M. Wt: 257.33 g/mol
InChI Key: PTRNNLVBSHIELL-BJUVLCKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nortropinyl cinnamate, also known as NTC, is an organic compound that is used in a variety of scientific research applications. It is a derivative of cinnamic acid and is composed of two functional groups: a carboxylic acid and an amide. It is a white crystalline solid at room temperature and has a slight odor.

Scientific Research Applications

Tropane Alkaloid Research

  • Nortropinyl cinnamate was identified as a tropane alkaloid in the plant Pellacalyx axillaris, suggesting its potential application in natural product chemistry and pharmacology (Arbain, Wiryani, & Sargent, 1991).

Synthesis of Novel Compounds

  • Novel cinnamate analogs, including this compound derivatives, were synthesized using Pd(II)-catalyzed C(sp2)-H olefination, indicating their potential in developing new chemical entities for various applications (Jena & Sharma, 2022).

Antibacterial Research

  • A study investigated the antibacterial activity of various compounds including this compound derivatives. These compounds demonstrated potential in controlling bacterial infections (Zhou et al., 2021).

Photophysics and Photochemistry

  • Research on sodium cinnamate, a compound related to this compound, explored its role as a photoswitchable hydrotrope, which might suggest similar applications for this compound (Devendra & Gaikar, 2012).

Polymer Science

  • The dimerization behavior of cinnamate groups attached to polymers was studied, which could imply similar properties for this compound in materials science and engineering (Sung et al., 2004).

Agricultural Applications

  • Cinnamic acid, closely related to this compound, was explored for its potential as a natural pesticide, suggesting similar applications for this compound in sustainable agriculture (Park et al., 2010).

Anticancer Research

  • Cinnamic acid derivatives, including this compound, have been studied for their potential as anticancer agents, indicating the relevance of this compound in cancer research (De, Baltas, & Bedos-Belval, 2011).

Enzymatic Studies

  • Phenylalanine ammonia-lyase activity, potentially relevant to this compound, was studied, providing insights into biochemical pathways and enzymatic reactions (Erez, 1973).

Osteoblast Research

  • The effects of (E)-methyl-cinnamate, related to this compound, on pre-osteoblasts were examined, suggesting potential applications in bone health and disease treatment (Park et al., 2020).

Metabolism and Nutrition

  • Methyl cinnamate, a compound similar to this compound, was found to influence adipocyte differentiation, indicating potential applications in metabolic studies and nutrition (Chen et al., 2012).

Lipid Metabolism

  • The effects of cinnamate on lipid metabolism and antioxidant defense systems were studied, which may suggest similar roles for this compound in health and disease management (Lee et al., 2003).

Properties

IUPAC Name

[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c18-16(9-6-12-4-2-1-3-5-12)19-15-10-13-7-8-14(11-15)17-13/h1-6,9,13-15,17H,7-8,10-11H2/b9-6+/t13-,14+,15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRNNLVBSHIELL-BJUVLCKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nortropinyl cinnamate
Reactant of Route 2
Reactant of Route 2
Nortropinyl cinnamate
Reactant of Route 3
Reactant of Route 3
Nortropinyl cinnamate
Reactant of Route 4
Reactant of Route 4
Nortropinyl cinnamate
Reactant of Route 5
Nortropinyl cinnamate
Reactant of Route 6
Nortropinyl cinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.